2-(2-fluorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic compound with significant interest in scientific research. Its structure indicates potential applications in medicinal chemistry, particularly due to the presence of various functional groups that may interact with biological targets.
Source and Classification
The compound is cataloged under CAS Number 2549020-32-6 and has a molecular formula of C21H24N6O3, with a molecular weight of 408.5 g/mol. It is classified as a synthetic organic compound and is primarily intended for non-human research purposes only, indicating its potential use in laboratory settings rather than direct therapeutic applications.
Methods and Technical Details
The synthesis of 2-(2-fluorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one involves multiple steps typical of complex organic synthesis. Key methods may include:
Structure and Data
The molecular structure of 2-(2-fluorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one can be represented using various structural notations:
InChI=1S/C21H24N6O3/c1-14-22-23-19-7-8-20(24-27(14)19)25-9-15-11-26(12-16(15)10-25)21(28)13-30-18-6-4-3-5-17(18)29-2/h3-8,15-16H,9-13H2,1-2H3
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5OC
These notations convey the connectivity and stereochemistry of the compound, which is essential for understanding its reactivity and potential interactions with biological systems.
Reactions and Technical Details
The chemical reactivity of 2-(2-fluorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one can be analyzed through several types of reactions:
Process and Data
While specific mechanisms of action for this compound have not been extensively documented in literature, its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in various signaling pathways. The presence of nitrogen-rich heterocycles might indicate activity related to neurotransmitter modulation or enzyme inhibition.
Physical Properties
The physical properties of 2-(2-fluorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one are critical for its handling and application in research:
Chemical Properties
The compound's reactivity can be influenced by factors such as pH and temperature during experimental conditions. Its interactions with other molecules can lead to significant changes in its properties and behavior in biological assays.
Scientific Uses
This compound holds potential applications in various fields:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5